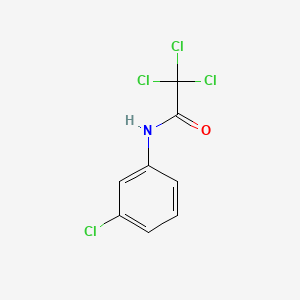

Acetanilide, 2,2,2,3'-tetrachloro-

Description

Contextualization within Halogenated Organic Compounds Research

Halogenated organic compounds (HOCs), a vast class of chemicals characterized by the presence of one or more halogen atoms, are a cornerstone of modern chemical research and industry. nih.govresearchgate.net Their applications are widespread, ranging from pharmaceuticals and agrochemicals to flame retardants and polymers. nih.gov The introduction of halogen atoms into an organic molecule can dramatically alter its physical, chemical, and biological properties. nih.gov

Acetanilide (B955), 2,2,2,3'-tetrachloro- is a member of the chloroacetanilide subclass of HOCs. The study of such compounds is often driven by the need to understand the influence of the number, position, and type of halogen substituent on the molecule's reactivity, stability, and potential applications. Research into HOCs also addresses their environmental fate and metabolic pathways, as halogenation can significantly impact a compound's persistence and bioaccumulation potential. nih.govlindane.org The specific substitution pattern of Acetanilide, 2,2,2,3'-tetrachloro- makes it a valuable case study for understanding structure-activity relationships within this important class of molecules.

Historical Overview of Acetanilide Derivative Studies

The study of acetanilide and its derivatives has a rich history dating back to the late 19th century. Acetanilide itself was one of the first synthetic analgesics and antipyretics, highlighting the early interest in the pharmacological potential of this chemical scaffold. nih.govchemicalbook.com Over the years, research has expanded to include a vast array of derivatives, with modifications to both the phenyl ring and the acetamido group.

Early studies often focused on the synthesis and therapeutic applications of various substituted acetanilides. nih.govchemicalbook.com As analytical techniques became more sophisticated, research delved into the spectroscopic characterization, reaction mechanisms, and metabolic pathways of these compounds. The investigation of halogenated acetanilides, in particular, has been driven by their use as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals. plos.orgnist.gov The systematic study of different halogenation patterns, including the tetrachlorinated forms, is a logical progression in this historical context, aiming to build a comprehensive understanding of this versatile class of compounds.

Rationale for Dedicated Academic Investigation of Acetanilide, 2,2,2,3'-tetrachloro-

While specific, in-depth research articles focusing solely on Acetanilide, 2,2,2,3'-tetrachloro- are not abundant in publicly accessible literature, the rationale for its dedicated academic investigation can be inferred from several key areas of chemical science:

Intermediate in Organic Synthesis: Polychlorinated anilines and their derivatives are valuable precursors in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. plos.orggoogle.com The specific stereochemistry of Acetanilide, 2,2,2,3'-tetrachloro- could make it a crucial intermediate for accessing target molecules with a precise substitution pattern that might be difficult to achieve through other synthetic routes. The synthesis of chloroacetanilides is a known chemical transformation. prepchem.com

Structure-Property Relationship Studies: The systematic variation of chlorine atom positions on the acetanilide backbone allows for detailed studies of structure-property relationships. Investigating the 2,2,2,3'-tetrachloro isomer contributes to a broader understanding of how halogenation patterns influence physicochemical properties such as solubility, lipophilicity, and electronic characteristics. This knowledge is fundamental for designing new molecules with desired properties.

Analytical Standard and Reference Compound: In environmental and metabolic studies of chlorinated pollutants, the availability of well-characterized standards of all possible isomers is crucial for accurate identification and quantification. Acetanilide, 2,2,2,3'-tetrachloro- would serve as an essential reference compound in the analysis of complex environmental samples or in studies of the metabolism of other chlorinated substances. nih.gov

Exploration of Novel Bioactivity: The diverse biological activities of acetanilide derivatives warrant the investigation of novel substitution patterns. nih.govchemicalbook.com While no specific bioactivity has been reported for Acetanilide, 2,2,2,3'-tetrachloro-, its unique structure could potentially lead to novel pharmacological or pesticidal properties that differ from other known isomers.

Current Gaps and Future Directions in Research on Acetanilide, 2,2,2,3'-tetrachloro-

The current body of academic literature reveals several significant gaps in the knowledge surrounding Acetanilide, 2,2,2,3'-tetrachloro-. These gaps present clear opportunities for future research:

Detailed Synthesis and Characterization: While general methods for the synthesis of chloroacetanilides exist, a detailed and optimized synthetic protocol specifically for Acetanilide, 2,2,2,3'-tetrachloro- is not readily available. Comprehensive characterization using modern spectroscopic techniques such as high-resolution mass spectrometry, and 1D/2D Nuclear Magnetic Resonance (NMR) spectroscopy is needed to create a complete and verifiable dataset for this compound. nih.govnih.govdu.edu

Physicochemical Properties: There is a lack of experimentally determined data for key physicochemical properties such as water solubility, pKa, and octanol-water partition coefficient (LogP). These parameters are essential for predicting its environmental behavior and potential biological interactions.

Reactivity and Mechanistic Studies: A thorough investigation of the chemical reactivity of Acetanilide, 2,2,2,3'-tetrachloro- is warranted. This includes studying its stability under various conditions and its potential to undergo further chemical transformations. Mechanistic studies of its formation and reactions would provide valuable insights into the chemistry of polychlorinated acetanilides.

Environmental Fate and Metabolism: Research into the environmental fate of Acetanilide, 2,2,2,3'-tetrachloro- is a critical area for future work. Studies on its biodegradability, potential for bioaccumulation, and identification of its metabolic products in various organisms are necessary to assess its environmental impact. nih.govnih.gov Understanding the metabolism of related chloroanilines can provide a starting point for such investigations. nih.govplos.org

Exploratory Biological Screening: Given the broad range of biological activities observed in other acetanilide derivatives, a systematic screening of Acetanilide, 2,2,2,3'-tetrachloro- for various pharmacological and pesticidal activities could uncover novel applications.

Physicochemical Data of Related Compounds

Since detailed experimental data for Acetanilide, 2,2,2,3'-tetrachloro- is scarce, the following table presents data for a structurally similar compound, Acetamide (B32628), 2,2,2-trichloro-N-(2-chlorophenyl)- , to provide some context. nih.gov

| Property | Value |

| Molecular Formula | C8H5Cl4NO |

| Molecular Weight | 272.9 g/mol |

| XLogP3 | 3.1 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

| Exact Mass | 272.909574 Da |

| Monoisotopic Mass | 270.912525 Da |

| Topological Polar Surface Area | 29.1 Ų |

| Heavy Atom Count | 14 |

| Formal Charge | 0 |

| Complexity | 216 |

Structure

3D Structure

Properties

CAS No. |

3004-73-7 |

|---|---|

Molecular Formula |

C8H5Cl4NO |

Molecular Weight |

272.9 g/mol |

IUPAC Name |

2,2,2-trichloro-N-(3-chlorophenyl)acetamide |

InChI |

InChI=1S/C8H5Cl4NO/c9-5-2-1-3-6(4-5)13-7(14)8(10,11)12/h1-4H,(H,13,14) |

InChI Key |

ZCNFWVGKVHRKCD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of Acetanilide, 2,2,2,3 Tetrachloro

Established Synthetic Routes and Reaction Mechanisms

The synthesis of Acetanilide (B955), 2,2,2,3'-tetrachloro- is primarily achieved through well-established organic reactions. These methods, while reliable, often involve multiple steps and require careful control of reaction conditions to ensure high yields and purity.

Direct Chlorination Strategies

Direct chlorination of an unsubstituted acetanilide to achieve the specific 2,2,2,3'-tetrachloro- substitution pattern is a challenging endeavor. The acetamido group is an ortho-, para-directing group, making the introduction of a chlorine atom at the meta-position of the aniline (B41778) ring difficult. Furthermore, achieving selective trichlorination of the acetyl methyl group without affecting the aromatic ring requires specific and often harsh reagents.

Electrophilic aromatic substitution reactions on acetanilide typically yield a mixture of ortho- and para-chloroacetanilides. researchgate.net The use of a catalyst can influence the regioselectivity. For instance, palladium acetate (B1210297) in the presence of copper(II) chloride has been shown to catalyze the ortho-chlorination of acetanilides with high regioselectivity. uobasrah.edu.iq However, achieving the desired 3'-chloro substitution via this method would necessitate starting with a pre-functionalized aniline.

Multi-step Synthesis from Precursors

A more practical and common approach for the synthesis of Acetanilide, 2,2,2,3'-tetrachloro- involves a multi-step pathway starting from a suitable precursor, most commonly 3-chloroaniline (B41212). nih.govchemicalbook.com This method allows for precise control over the substitution pattern.

The synthesis can be broken down into two key steps:

N-Acetylation of 3-Chloroaniline: The initial step involves the acetylation of 3-chloroaniline to form N-(3-chlorophenyl)acetamide. This is a standard nucleophilic acyl substitution reaction. byjus.comresearchgate.net Common acetylating agents include acetic anhydride (B1165640) or acetyl chloride. byjus.comvedantu.com The reaction is often carried out in the presence of a base, such as sodium acetate, to neutralize the acid byproduct. uobasrah.edu.iqbyjus.com

The reaction mechanism involves the nucleophilic attack of the amino group of 3-chloroaniline on the carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (acetate or chloride).

Trichlorination of the Acetyl Group: The second step is the chlorination of the methyl group of the N-(3-chlorophenyl)acetamide to yield the final product. This can be achieved using various chlorinating agents. A common method for the synthesis of trichloroacetyl compounds is the reaction with trichloroacetyl chloride. orgsyn.org Another approach involves the reaction with a mixture of a chlorinating agent and a catalyst.

A plausible synthetic route starting from 3-chloroaniline is outlined below:

Step 1: Synthesis of N-(3-chlorophenyl)acetamide

3-Chloroaniline is reacted with an acetylating agent like acetic anhydride or acetyl chloride. byjus.comvedantu.com

Reaction Scheme: 3-Chloroaniline + Acetylating Agent → N-(3-chlorophenyl)acetamide

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Base | Product |

| 3-Chloroaniline | Acetic Anhydride | Acetic Acid | Zinc dust byjus.com | N-(3-chlorophenyl)acetamide |

| 3-Chloroaniline | Acetyl Chloride | Dichloromethane | Pyridine | N-(3-chlorophenyl)acetamide |

Step 2: Synthesis of Acetanilide, 2,2,2,3'-tetrachloro-

N-(3-chlorophenyl)acetamide is then reacted with a suitable chlorinating agent to introduce three chlorine atoms to the acetyl group. A direct method involves the use of trichloroacetyl chloride with the appropriate aniline. orgsyn.org

Reaction Scheme: 3-Chloroaniline + Trichloroacetyl Chloride → Acetanilide, 2,2,2,3'-tetrachloro-

| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |

| 3-Chloroaniline | Trichloroacetyl Chloride | - | - | N-(3-chlorophenyl)-2,2,2-trichloroacetamide |

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthetic steps.

Catalytic Acetylation: While acetylation can be performed without a catalyst, the use of a catalyst can accelerate the reaction and improve yields. Phase transfer catalysts like tetrabutylammonium (B224687) bromide (TBAB) have been shown to be effective in the N-acetylation of anilines with acetyl chloride. vedantu.com

Catalytic Chlorination: As mentioned earlier, palladium catalysts can be used for the regioselective chlorination of the aromatic ring of acetanilides. uobasrah.edu.iq For the trichlorination of the acetyl group, radical initiators can sometimes be employed, although this can lead to a mixture of products. The synthesis of trichloroacetyl chloride itself can be catalyzed by active charcoal. google.com

Novel and Sustainable Synthetic Approaches

In line with the growing emphasis on environmentally friendly chemical processes, novel and sustainable methods for the synthesis of Acetanilide, 2,2,2,3'-tetrachloro- are being explored.

Green Chemistry Principles in Acetanilide, 2,2,2,3'-tetrachloro- Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.gov

Greener Acetylation: The conventional acetylation using acetic anhydride can be replaced with greener alternatives. For example, using acetic acid with zinc dust as a catalyst is considered a greener method for the synthesis of acetanilide. nih.gov Another approach involves using acetonitrile (B52724) as both a reagent and solvent in a continuous-flow system with a solid alumina (B75360) catalyst. google.com

Solvent-Free Synthesis: The development of solvent-free or solid-state reactions is a key aspect of green chemistry. The reaction of anilines with chloroacetyl chloride can be carried out under solvent-free conditions, often with microwave assistance.

Microwave-Assisted Synthesis and Flow Chemistry

Modern synthetic techniques like microwave-assisted synthesis and flow chemistry offer significant advantages in terms of reaction speed, efficiency, and scalability.

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for the synthesis of acetamides and related compounds. uobasrah.edu.iqresearchgate.netnih.govvedantu.comnih.gov The synthesis of various acetamide (B32628) derivatives has been successfully achieved in shorter durations and with higher yields compared to conventional heating methods. uobasrah.edu.iqvedantu.com This technique can be applied to both the acetylation and chlorination steps.

| Reaction | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Synthesis of 1,2,3-triazole derivatives | 48 hours | 10-13 minutes | Significant | nih.gov |

| Synthesis of thiazolopyrimidine derivatives | Long reaction times | 30 minutes | Quantitative yields | clockss.org |

Flow Chemistry: Continuous flow chemistry offers precise control over reaction parameters, enhanced safety, and easier scalability. The N-acetylation of amines using acetonitrile has been demonstrated in a continuous-flow reactor with an alumina catalyst, providing a safer and more sustainable alternative to traditional batch methods. google.com Flow chemistry can also be beneficial for handling hazardous reagents and for performing multi-step syntheses in a continuous manner.

Photocatalytic and Electrosynthetic Methods

While specific photocatalytic or electrosynthetic routes to Acetanilide, 2,2,2,3'-tetrachloro- are not documented, general methodologies for the halogenation of amides and related compounds suggest potential avenues for its synthesis.

Photocatalytic Approaches: Visible-light photocatalysis has emerged as a powerful tool for the selective halogenation of organic molecules. nih.govdigitellinc.com For instance, the chlorination of arenes, including acetanilide, has been achieved using photocatalysts like [Ru(bpy)₃]Cl₂ in the presence of a chlorine source such as N-chlorosuccinimide (NCS). nih.gov This method often proceeds under mild conditions and can offer high yields for mono-halogenated products. nih.gov The proposed mechanism typically involves the photocatalyst absorbing light and initiating a radical chain reaction or an electrophilic chlorination pathway. nih.govnih.gov However, achieving the specific tetrachlorination pattern on the acetanilide scaffold would require careful control of reaction conditions and may be complicated by competing side reactions and the formation of isomers.

Electrosynthetic Methods: Electrochemical synthesis offers a sustainable and reagent-minimal alternative for the formation of halogenated organic compounds. chemrxiv.org An electrochemical cascade methodology has been reported for the synthesis of halogenated N-aryl amides, which combines amide bond formation with electrocatalytic C-H chlorination. chemrxiv.org Such an approach could hypothetically be adapted for the synthesis of Acetanilide, 2,2,2,3'-tetrachloro-, potentially starting from a less chlorinated precursor. The key advantage of electrosynthesis lies in its ability to generate reactive halogenating species in situ, often with high atom economy. chemrxiv.org

Regioselectivity and Stereoselectivity in Acetanilide, 2,2,2,3'-tetrachloro- Synthesis

Regioselectivity: The regiochemical outcome of the synthesis of Acetanilide, 2,2,2,3'-tetrachloro- would be a critical factor, particularly if a chlorination strategy is employed. The directing effects of the acetamido and existing chloro substituents on the aromatic ring would govern the position of subsequent chlorination steps. The acetamido group is an ortho-, para-director, while chlorine atoms are also ortho-, para-directing but deactivating.

In the chlorination of acetanilide itself, a mixture of ortho- and para-chloroacetanilide is typically formed. zenodo.org The ratio of these isomers can be influenced by the reaction conditions, such as the solvent and the chlorinating agent used. zenodo.org For the synthesis of a polysubstituted compound like Acetanilide, 2,2,2,3'-tetrachloro-, achieving high regioselectivity for the desired isomer would be challenging due to the potential for the formation of a complex mixture of isomers. youtube.comyoutube.com The use of specific catalysts, such as iron(III) triflimide, has been shown to improve the regioselectivity of chlorination for activated arenes. acs.org

Stereoselectivity: The molecule Acetanilide, 2,2,2,3'-tetrachloro- is achiral and does not possess any stereocenters. Therefore, considerations of stereoselectivity in its synthesis are not applicable.

Purification and Isolation Techniques for Synthetic Products

The purification and isolation of the solid product, Acetanilide, 2,2,2,3'-tetrachloro-, would follow standard laboratory procedures for organic compounds. longchangchemical.comreachemchemicals.combyjus.com

Initial Workup: Following the synthesis, the reaction mixture would likely be quenched and the crude product extracted into a suitable organic solvent. youtube.com The organic layer would then be washed with water and brine to remove any water-soluble impurities and dried over an anhydrous salt like sodium sulfate. youtube.com

Purification Techniques: Several techniques could be employed to purify the crude product:

Recrystallization: This is a common and effective method for purifying solid organic compounds. cerritos.edugordon.edu The choice of solvent is crucial; an ideal solvent would dissolve the compound well at high temperatures but poorly at low temperatures. This allows for the formation of pure crystals upon cooling, while impurities remain in the mother liquor. longchangchemical.com

Chromatography: Column chromatography is a powerful technique for separating mixtures of compounds based on their differential adsorption onto a stationary phase. byjus.com This method would be particularly useful if recrystallization fails to remove all impurities or if a mixture of isomers is obtained. Thin-layer chromatography (TLC) would be used to monitor the separation and identify the fractions containing the pure product. longchangchemical.com

Filtration: Vacuum filtration is the standard method for collecting the purified solid crystals from the recrystallization solvent or chromatography fractions. reachemchemicals.comcerritos.edu

The purity of the final isolated product would be assessed by techniques such as melting point determination and spectroscopic analysis (e.g., NMR, IR, and mass spectrometry). A sharp melting point is indicative of a high degree of purity. byjus.com

Chemical Reactivity and Mechanistic Studies of Acetanilide, 2,2,2,3 Tetrachloro

Investigation of Electrophilic Substitution Reactions on the Aromatic Ring

The aromatic ring of Acetanilide (B955), 2,2,2,3'-tetrachloro- is subject to electrophilic substitution reactions. The regioselectivity of these reactions is governed by the directing effects of the two substituents: the 3-chloro group and the N-acetyl group (-NHC(O)CCl₃).

The chlorine atom is an ortho-, para-directing deactivator. organicchemistrytutor.com It withdraws electron density from the ring through the inductive effect, making the ring less reactive towards electrophiles compared to benzene (B151609). However, through resonance, it can donate a lone pair of electrons to the ring, stabilizing the arenium ion intermediate when substitution occurs at the ortho and para positions.

The N-acetyl group is also a deactivating group due to the electron-withdrawing nature of the carbonyl group. However, the nitrogen atom can donate its lone pair into the ring, making it an ortho-, para-director. quizlet.comcognitoedu.org The bulky trichloromethyl group attached to the carbonyl is expected to enhance the steric hindrance for ortho-substitution. quizlet.com

A study on the nitration of 3,4-dichloroacetanilide with a mixture of nitric acid and sulfuric acid showed the formation of two regioisomers, with the major product being 2-nitro-4,5-dichloroacetanilide. google.com This suggests that nitration of Acetanilide, 2,2,2,3'-tetrachloro- would likely occur at the positions activated by the N-acetyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Acetanilide, 2,2,2,3'-tetrachloro-

| Electrophile | Reagents | Predicted Major Product(s) |

| NO₂⁺ | HNO₃, H₂SO₄ | 2,2,2-trichloro-N-(3-chloro-4-nitrophenyl)acetamide and 2,2,2-trichloro-N-(3-chloro-6-nitrophenyl)acetamide |

| Br⁺ | Br₂, FeBr₃ | 2,2,2-trichloro-N-(4-bromo-3-chlorophenyl)acetamide and 2,2,2-trichloro-N-(6-bromo-3-chlorophenyl)acetamide |

Nucleophilic Substitution Reactions Involving Chlorine Atoms

Acetanilide, 2,2,2,3'-tetrachloro- possesses two types of carbon-chlorine bonds susceptible to nucleophilic attack: the chlorine atom on the aromatic ring and the three chlorine atoms on the trichloromethyl group.

Nucleophilic substitution on the aromatic chlorine atom is generally difficult and requires harsh reaction conditions or the presence of a catalyst. wikipedia.org Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, could potentially be employed to replace the aromatic chlorine with other functional groups. rsc.orgresearchgate.net

The trichloromethyl group, attached to an electron-withdrawing carbonyl group, is highly activated towards nucleophilic attack. The three chlorine atoms on a single carbon make it a good leaving group. Nucleophiles can attack the carbonyl carbon, leading to the cleavage of the C-CCl₃ bond, or directly displace the chlorine atoms. A study on the reaction of primary amines with hexachloroacetone (B130050) to form N-substituted trichloroacetamides provides insight into the reactivity of the trichloromethyl group. rsc.org

Hydrolysis and Solvolysis Pathways and Kinetics

The hydrolysis of Acetanilide, 2,2,2,3'-tetrachloro- can proceed through two main pathways: hydrolysis of the amide bond and hydrolysis of the trichloromethyl group.

Amide hydrolysis can occur under both acidic and alkaline conditions. libretexts.org Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon. The presence of the electron-withdrawing trichloromethyl group is expected to make the carbonyl carbon more electrophilic and thus facilitate nucleophilic attack.

Oxidation and Reduction Chemistry of Acetanilide, 2,2,2,3'-tetrachloro-

The oxidation and reduction of Acetanilide, 2,2,2,3'-tetrachloro- can target different parts of the molecule.

The aromatic ring is generally resistant to oxidation due to its aromaticity. However, under strong oxidizing conditions, degradation of the ring can occur. The amide nitrogen can potentially be oxidized.

Reductive dechlorination of polychlorinated compounds is a known process. nih.govnih.gov The chlorine atoms on both the aromatic ring and the trichloromethyl group can potentially be removed using various reducing agents, such as zero-valent iron. nih.gov The reduction of the trichloromethyl group would lead to dichloro- and monochloro- derivatives and eventually to the corresponding acetamide (B32628). The reduction of the aromatic chlorine would yield 2,2,2-trichloroacetanilide.

Derivatization Chemistry for Functionalization and Transformation

Reactions at the Amide Nitrogen

The amide nitrogen in Acetanilide, 2,2,2,3'-tetrachloro- possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to the delocalization into the carbonyl group and the inductive effect of the trichloromethyl group. However, reactions at the amide nitrogen are still possible.

N-alkylation or N-arylation can be achieved under specific conditions, likely requiring a strong base to deprotonate the amide first. Another potential reaction is N-chlorination. A study on the N-chlorination of N-(2,4,5-trichlorophenyl)-2-chloroacetamide using calcium hypochlorite (B82951) in acetic acid demonstrates a method that could likely be applied to Acetanilide, 2,2,2,3'-tetrachloro-. znaturforsch.com

Modifications of the Chlorinated Aromatic Moiety

The chlorine atom on the aromatic ring offers a site for modification, primarily through transition metal-catalyzed cross-coupling reactions. rsc.orgresearchgate.net These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, a Suzuki coupling with an arylboronic acid could introduce a new aryl group, while a Buchwald-Hartwig amination could introduce a new amino group. These transformations would significantly increase the structural diversity of derivatives that can be synthesized from Acetanilide, 2,2,2,3'-tetrachloro-.

Table 2: Potential Derivatization Reactions of Acetanilide, 2,2,2,3'-tetrachloro-

| Reaction Type | Reagents | Potential Product |

| N-Chlorination | Ca(OCl)₂, CH₃COOH | N-chloro-2,2,2,3'-tetrachloroacetanilide |

| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | 2,2,2-trichloro-N-(3-arylphenyl)acetamide |

| Buchwald-Hartwig Amination | R₂NH, Pd catalyst, base | 2,2,2-trichloro-N-(3-(dialkylamino)phenyl)acetamide |

Reaction Kinetics and Thermodynamic Studies of Acetanilide, 2,2,2,3'-tetrachloro- Transformations

While specific empirical data for Acetanilide, 2,2,2,3'-tetrachloro- is not publicly available, its reaction kinetics and thermodynamics can be inferred from its molecular structure and the behavior of related chloroacetanilides. The key to its reactivity lies in the electrophilic nature of the α-carbon in the N-chloroacetyl group.

Predicted Reaction Kinetics

The transformation of Acetanilide, 2,2,2,3'-tetrachloro- is anticipated to primarily occur via nucleophilic substitution, most likely following a second-order (SN2) mechanism. The rate of such reactions would be described by the following rate law:

Rate = k[Acetanilide, 2,2,2,3'-tetrachloro-][Nucleophile]

Several factors are expected to influence the rate constant (k):

Nature of the Nucleophile: The reactivity of the nucleophile is a critical factor. Stronger nucleophiles, particularly soft nucleophiles like thiol-containing compounds (e.g., cysteine or glutathione), are expected to react more rapidly than weaker nucleophiles like water. This is a common characteristic observed in the degradation of chloroacetanilide herbicides in biological and environmental systems.

Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally favored for SN2 reactions as they can solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus preserving its reactivity.

Temperature: In line with the Arrhenius equation, an increase in temperature is expected to increase the rate of reaction by providing the necessary activation energy for the transformation.

To illustrate the potential range of reactivity, the following table provides hypothetical kinetic parameters for the reaction of Acetanilide, 2,2,2,3'-tetrachloro- with various nucleophiles. These are not experimental values but are based on trends observed for similar compounds.

Hypothetical Kinetic Data for the Reaction of Acetanilide, 2,2,2,3'-tetrachloro- with Nucleophiles

| Nucleophile | Predicted Relative Rate | Plausible Activation Energy (Ea) Range (kJ/mol) |

| Water (H₂O) | Slow | 70-90 |

| Hydroxide (OH⁻) | Moderate | 50-70 |

| Thiol (R-SH) | Fast | 30-50 |

Thermodynamic Projections

The nucleophilic substitution reactions of Acetanilide, 2,2,2,3'-tetrachloro- are predicted to be thermodynamically favorable. The cleavage of the carbon-chlorine bond in the chloroacetyl group and the formation of a new, typically stronger, carbon-nucleophile bond would likely result in an exothermic reaction (negative enthalpy change, ΔH). The Gibbs free energy change (ΔG) is therefore expected to be negative, indicating a spontaneous process under standard conditions.

The following table presents a hypothetical thermodynamic profile for the hydrolysis of Acetanilide, 2,2,2,3'-tetrachloro-, a likely transformation pathway. These values are illustrative.

Hypothetical Thermodynamic Data for the Hydrolysis of Acetanilide, 2,2,2,3'-tetrachloro-

| Reaction | Predicted ΔH° (kJ/mol) | Predicted ΔS° (J/mol·K) | Predicted ΔG° (kJ/mol) |

| Acetanilide, 2,2,2,3'-tetrachloro- + H₂O → 2,2,2-trichloro-N-(3-chlorophenyl)hydroxyacetamide + HCl | -30 to -50 | -5 to +5 | -28 to -52 |

Intermediates and Transition State Analysis in Reaction Mechanisms

Given the likelihood of an SN2 pathway for the transformations of Acetanilide, 2,2,2,3'-tetrachloro-, the reaction would proceed through a high-energy transition state without the formation of a stable intermediate.

Intermediates

For a classic SN2 reaction, the process is concerted, meaning bond-breaking and bond-forming occur simultaneously. Therefore, no distinct chemical intermediate is formed. However, under forcing conditions or with specific catalytic systems, alternative mechanisms that do involve intermediates, such as a carbocation in an SN1-type reaction, cannot be entirely ruled out without experimental evidence. The stability of such a carbocation at the α-position would be significantly influenced by the electron-withdrawing effects of both the adjacent carbonyl group and the trichloromethyl group, likely making its formation energetically unfavorable.

Transition State Analysis

The transition state of the proposed SN2 reaction is the cornerstone for understanding its kinetics. Its structure is envisioned as a trigonal bipyramidal arrangement around the α-carbon.

Key features of this transition state include:

Partial Bonds: The bond between the α-carbon and the incoming nucleophile is partially formed, while the bond to the leaving chlorine atom is partially broken.

Charge Distribution: A partial negative charge resides on both the incoming nucleophile and the leaving chlorine atom. The central α-carbon, in turn, bears a partial positive charge.

Stereochemistry: If the α-carbon were a stereocenter, the reaction would proceed with an inversion of configuration, a hallmark of the SN2 mechanism.

The energy of this transition state, and thus the activation energy of the reaction, will be sensitive to steric hindrance. The bulky 3'-chloro-substituted phenyl group and the trichloromethyl group attached to the amide functionality could sterically encumber the approach of the nucleophile to the electrophilic α-carbon, potentially slowing the reaction rate compared to less substituted chloroacetanilides.

Environmental Fate and Transformation of Acetanilide, 2,2,2,3 Tetrachloro

Abiotic Degradation Processes in Environmental Compartments

Abiotic degradation involves non-biological processes that break down chemical compounds in the environment. For chloroacetanilide herbicides, these processes include photolysis, hydrolysis, and chemical oxidation/reduction.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Chloroacetanilide herbicides are susceptible to photolysis in aqueous environments.

Advanced oxidation processes (AOPs) that utilize UV light in combination with oxidizing agents like hydrogen peroxide (H₂O₂), persulfate (S₂O₈²⁻), and peroxymonosulfate (B1194676) (HSO₅⁻) have been shown to effectively degrade chloroacetanilides like alachlor (B1666766). rsc.org The degradation kinetics in these processes are influenced by factors such as the pH of the water and the composition of the water matrix. rsc.org For instance, the UV/S₂O₈²⁻ and UV/H₂O₂ processes are most effective in acidic conditions (pH 5), while the UV/HSO₅⁻ process is more efficient under basic conditions (pH > 8). rsc.org

The quantum yield, a measure of the efficiency of a photochemical process, for the direct photolysis of tetracycline (B611298) antibiotics, another class of environmental contaminants, was found to be low, indicating that direct breakdown by sunlight is a slow process. capes.gov.br While specific quantum yields for Acetanilide (B955), 2,2,2,3'-tetrachloro- are not available, it is plausible that its direct photolytic degradation would also be slow without the presence of photosensitizers or oxidizing agents.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound to hydrolysis is a key factor in its environmental persistence.

Studies on other chlorinated compounds, such as terephthaloyl chloride and isophthaloyl chloride, have shown that they can hydrolyze rapidly in water, with half-lives of only a few minutes. nih.gov These compounds are structurally different from chloroacetanilides, but the data illustrates that the presence of chlorine atoms does not inherently confer high hydrolytic stability. However, for some compounds like poly(lactide-co-glycolide), the presence of acid end groups can catalyze hydrolysis. nih.gov

For chloroacetanilide herbicides, the primary degradation pathway in the environment is often biotic rather than abiotic hydrolysis. However, under certain conditions, hydrolysis can contribute to their transformation. The rate of hydrolysis is influenced by pH and temperature.

Chemical oxidation and reduction reactions are important abiotic degradation pathways for many organic pollutants in water and soil.

Anodic Fenton treatment (AFT), an advanced oxidation process, has demonstrated the ability to rapidly and completely remove chloroacetanilide herbicides such as acetochlor (B104951), alachlor, butachlor (B1668075), metolachlor (B1676510), and propachlor (B1678252) from aqueous solutions. nih.govacs.org This process generates highly reactive hydroxyl radicals that oxidize the herbicides. The reactivity of these herbicides towards hydroxyl radicals follows the order: acetochlor ≈ metolachlor > butachlor ≈ alachlor > propachlor. nih.govacs.org While AFT removes the parent compounds, it does not always lead to complete mineralization, though it does increase the biodegradability of the resulting solution. nih.govacs.org Common degradation products identified include isomers of phenolic and carbonyl derivatives of the parent compounds. nih.govacs.org

In soil, the degradation of chloroacetanilide herbicides is often a combination of biotic and abiotic processes. The half-lives of these herbicides in soil can vary widely depending on soil type, moisture, and temperature. For example, the half-life of metazachlor (B166288) in soil can range from 4.5 to 77 days. kpu.ca

Table 1: Reactivity of Chloroacetanilide Herbicides to Anodic Fenton Treatment

| Herbicide | Relative Reactivity with Hydroxyl Radical |

|---|---|

| Acetochlor | High |

| Metolachlor | High |

| Butachlor | Medium |

| Alachlor | Medium |

| Propachlor | Low |

Biotic Transformation and Biodegradation Pathways

Biotic transformation, or biodegradation, is the breakdown of organic compounds by microorganisms and their enzymes. This is a major pathway for the dissipation of chloroacetanilide herbicides in the environment.

A variety of microorganisms, including bacteria and fungi, have been shown to degrade chloroacetanilide herbicides.

Fungal strains of the genus Trichoderma can effectively transform alachlor and metolachlor, with 80-99% of alachlor and 40-79% of metolachlor being converted after 7 days of incubation. nih.gov The primary transformation reactions are dechlorination and hydroxylation. nih.gov

In wetland environments, the dissipation of chloroacetanilides is significant, with mass dissipation rates of 61% for acetochlor, 52% for alachlor, and 29% for rac-metolachlor over 112 days. nih.gov This degradation occurs mainly in the rhizosphere zone under anaerobic conditions. nih.gov The degradation of these herbicides leads to the formation of metabolites such as ethane (B1197151) sulfonic acid (ESA) and oxanilic acid (OA), which have been detected in groundwater. wisc.edu

Bacterial communities also play a crucial role in the degradation of these herbicides. For example, a microbial consortium designated SMC1 has been used in a packed-bed biofilm reactor to achieve high removal efficiency of butachlor from wastewater. frontiersin.org

Table 2: Microbial Degradation of Chloroacetanilide Herbicides

| Herbicide | Microorganism/System | Degradation Efficiency | Key Findings |

|---|---|---|---|

| Alachlor | Trichoderma spp. | 80-99% after 7 days | Biotransformation via dechlorination and hydroxylation. nih.gov |

| Metolachlor | Trichoderma spp. | 40-79% after 7 days | Biotransformation via dechlorination and hydroxylation. nih.gov |

| Acetochlor | Lab-scale wetland | 61% dissipation over 112 days | Degradation primarily in the rhizosphere under anaerobic conditions. nih.gov |

| Alachlor | Lab-scale wetland | 52% dissipation over 112 days | Degradation primarily in the rhizosphere under anaerobic conditions. nih.gov |

| rac-Metolachlor | Lab-scale wetland | 29% dissipation over 112 days | Preferential biodegradation of the S-enantiomer. nih.gov |

The biodegradation of chloroacetanilide herbicides is mediated by specific enzymes produced by microorganisms. The initial steps often involve the cleavage of the chloroacetyl group.

One of the key enzymatic reactions is glutathione (B108866) conjugation, catalyzed by glutathione S-transferases (GSTs). This reaction involves the substitution of the chlorine atom with glutathione, a tripeptide. This is a primary detoxification pathway in many organisms. nih.gov The resulting glutathione conjugate can be further metabolized.

Other enzymatic reactions include hydroxylation, where a hydroxyl group (-OH) is introduced into the molecule, and dechlorination, the removal of a chlorine atom. These reactions increase the water solubility of the herbicides and facilitate their further degradation. nih.gov The alkylating reactivity of chloroacetanilides, their ability to covalently bind to molecules like proteins, is also a factor in their biological activity and transformation. purdue.edu

Identification and Characterization of Biotransformation Products

Biotransformation, the chemical alteration of a substance by living organisms, is a key process in determining the persistence and potential toxicity of environmental contaminants. For chloroacetanilide herbicides, a class to which Acetanilide, 2,2,2,3'-tetrachloro- belongs, degradation can lead to the formation of various metabolites. Studies on other chloroacetanilides, such as alachlor and metolachlor, have shown that common transformation pathways include the formation of ethane sulfonic acid (ESA) and oxanilic acid (OA) metabolites. acs.orgwisc.edu These degradation products can sometimes be more mobile or persistent than the parent compound. acs.orgbioone.org

A complete assessment for Acetanilide, 2,2,2,3'-tetrachloro- would require laboratory or field studies to identify its specific biotransformation products. Techniques such as liquid chromatography-mass spectrometry (LC-MS) are typically employed to identify the chemical structures of these metabolites. researchgate.net Without such studies, the nature of the compounds that Acetanilide, 2,2,2,3'-tetrachloro- transforms into within the environment remains unknown.

Modeling of Environmental Persistence and Transport

Environmental fate models are computational tools used to predict the concentration and movement of chemicals in the environment over time. researchgate.net These models integrate a chemical's physical properties with environmental parameters to simulate processes like degradation, sorption, volatilization, and leaching.

A variety of models, such as the Pesticide Root Zone Model (PRZM), the Soil and Water Assessment Tool (SWAT), and others included in the FOCUS (FOrum for the Co-ordination of pesticide fate models and their Use) framework, are used for regulatory risk assessments of pesticides. researchgate.netstone-env.comscience.gov

To use these models for Acetanilide, 2,2,2,3'-tetrachloro-, a set of input parameters is required. These include physicochemical properties and degradation rates, as illustrated in the hypothetical table below.

Table 2: Key Input Parameters for Environmental Fate Modeling (Hypothetical Data)

| Parameter | Value | Importance |

|---|---|---|

| Molecular Weight ( g/mol ) | Data N/A | Basic property for all calculations. |

| Water Solubility (mg/L) | Data N/A | Influences leaching and runoff potential. |

| Vapor Pressure (Pa) | Data N/A | Determines volatilization potential. |

| Henry's Law Constant (Pa·m³/mol) | Data N/A | Governs air-water partitioning. |

| Octanol-Water Partition Coeff. (Log Kow) | Data N/A | Indicates potential for bioaccumulation. |

| Soil Sorption Coefficient (Koc; L/kg) | Data N/A | Controls mobility in soil. |

| Soil Half-life (DT50; days) | Data N/A | Measures persistence in soil. |

| Aquatic Half-life (DT50; days) | Data N/A | Measures persistence in water. |

No publicly available data exists for Acetanilide, 2,2,2,3'-tetrachloro-.

Without these fundamental data points, the application of established environmental fate models to predict the persistence and transport of Acetanilide, 2,2,2,3'-tetrachloro- is not feasible. nih.govfrontiersin.org Consequently, its long-term behavior and potential for exposure cannot be reliably estimated.

Kinetic Studies for Environmental Degradation Rates

Kinetic studies are crucial for understanding the persistence and transformation of chemical compounds in the environment. For the class of chloroacetanilide herbicides, which includes Acetanilide, 2,2,2,3'-tetrachloro-, degradation rates are influenced by a variety of biotic and abiotic factors. Research into the environmental degradation of structurally similar chloroacetanilide herbicides provides valuable insights into the potential behavior of Acetanilide, 2,2,2,3'-tetrachloro-.

The degradation of chloroacetanilide herbicides can occur through various pathways, including microbial degradation and advanced oxidation processes (AOPs). The kinetics of these degradation processes often follow specific rate laws, which are essential for predicting the environmental persistence of these compounds.

Degradation via Advanced Oxidation Processes

Advanced oxidation processes are effective in degrading chloroacetanilide herbicides in aqueous solutions. For instance, Anodic Fenton Treatment (AFT), which generates highly reactive hydroxyl radicals, has been shown to rapidly degrade several chloroacetanilide herbicides. nih.gov The degradation of these herbicides by AFT generally follows a kinetic model where the rate of degradation is dependent on the concentration of the herbicide and the hydroxyl radicals. nih.gov The reactivity of different chloroacetanilides towards hydroxyl radicals varies, with the order being acetochlor ≈ metolachlor > butachlor ≈ alachlor > propachlor. nih.govacs.org

Another effective AOP involves the use of UV light in combination with oxidizing agents like hydrogen peroxide (H₂O₂), persulfate (S₂O₈²⁻), and peroxymonosulfate (HSO₅⁻). rsc.org The degradation kinetics of alachlor, a representative chloroacetanilide herbicide, using these UV-based AOPs are highly dependent on the pH of the water and the characteristics of the water matrix. rsc.org For example, UV/S₂O₈²⁻ and UV/H₂O₂ processes are most effective under acidic conditions (pH 5), whereas the UV/HSO₅⁻ process shows the highest efficacy under basic conditions (pH > 8). rsc.org The degradation of pesticides by ozone, another AOP, typically follows a pseudo-first-order kinetic model. mdpi.com

Interactive Data Table: Degradation of Chloroacetanilide Herbicides by Anodic Fenton Treatment (AFT)

| Herbicide | Initial Concentration (µM) | Treatment Time for >95% Removal (min) | Degradation Rate Constant (k) |

| Acetochlor | 100 | < 10 | Not Specified |

| Alachlor | 100 | < 15 | Not Specified |

| Butachlor | 100 | < 15 | Not Specified |

| Metolachlor | 100 | < 10 | Not Specified |

| Propachlor | 100 | < 20 | Not Specified |

Note: The table above summarizes the efficiency of Anodic Fenton Treatment in degrading various chloroacetanilide herbicides. While specific rate constants were not provided in the source material, the rapid removal times indicate high degradation rates. nih.govacs.org

Biotic and Abiotic Degradation in Natural Systems

In soil and water systems, the degradation of chloroacetanilide herbicides is a slower process, influenced by both microbial activity (biotic) and chemical reactions on soil and sediment particles (abiotic). nih.gov Chloroacetanilides are generally considered recalcitrant, with slow degradation rates in soil-water systems and almost negligible degradation in aquifer environments. nih.gov

The degradation of these herbicides in the environment can be influenced by the presence of certain nucleophiles. For example, sulfur-containing compounds can react with chloroacetanilides to form less toxic products through a bimolecular nucleophilic substitution (SN2) mechanism. nih.gov Theoretical studies have shown that the activation energy for the reaction of chloroacetanilides with hydrogen sulfide (B99878) (HS⁻) is in the range of 17 to 24 kcal/mol, indicating a feasible degradation pathway. mdpi.com

In wetland environments, the dissipation of chloroacetanilide herbicides is primarily driven by microbial degradation under anaerobic conditions, particularly in the rhizosphere. nih.gov One study found that after 112 days of continuous supply, the mass dissipation of acetochlor, alachlor, and rac-metolachlor averaged 61%, 52%, and 29%, respectively. nih.gov

Interactive Data Table: Theoretical Activation Free Energies for the SN2 Reaction of Chloroacetanilides with HS⁻

| Compound | Activation Free Energy (kcal/mol) |

| Propachlor | ~18 |

| Alachlor | ~18 |

| Metolachlor | ~18 |

| Tioacetanilide | ~18 |

| β-anilide | ~22 |

| Methylene | ~22 |

Note: This table presents the calculated activation free energies for the reaction of various chloroacetanilide compounds with hydrogen sulfide, indicating the relative ease of this degradation pathway. documentsdelivered.com

The degradation of pesticides is also influenced by factors such as temperature, pH, and the presence of organic matter. mdpi.comnih.gov Understanding the kinetics of these various degradation pathways is essential for assessing the environmental risk posed by Acetanilide, 2,2,2,3'-tetrachloro- and other related herbicides.

Advanced Spectroscopic and Analytical Characterization of Acetanilide, 2,2,2,3 Tetrachloro

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Structure Confirmation

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides critical information about the functional groups present in a molecule. By analyzing the vibrational modes of chemical bonds, these methods allow for the confirmation of key structural motifs. While specific experimental spectra for Acetanilide (B955), 2,2,2,3'-tetrachloro- are not widely published, the expected absorption and scattering bands can be inferred from the analysis of the parent compound, acetanilide, and other chlorinated aromatic amides. nih.govresearchgate.net

The structure of Acetanilide, 2,2,2,3'-tetrachloro- contains several key functional groups that give rise to characteristic vibrational bands: the secondary amide group (-NH-C=O), the trichloromethyl group (-CCl3), the substituted benzene (B151609) ring, and the carbon-chlorine bond on the aromatic ring.

Key Expected Vibrational Frequencies:

N-H Vibrations: The N-H stretching vibration of the secondary amide is expected to appear as a sharp band in the region of 3200-3300 cm⁻¹. The N-H bending (Amide II band) typically occurs around 1550-1510 cm⁻¹.

C=O Vibration: The amide carbonyl (C=O) stretching vibration (Amide I band) is one of the most intense bands in the IR spectrum and is anticipated in the 1700-1660 cm⁻¹ range. Its exact position is sensitive to the electronic effects of the attached groups.

Aromatic Ring Vibrations: The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring typically appear in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-690 cm⁻¹ range.

C-Cl Vibrations: The C-Cl stretching vibrations are characteristic. The aryl C-Cl stretch is expected in the 1100-800 cm⁻¹ region. The aliphatic C-Cl stretches from the -CCl3 group are typically strong and found in the 830-550 cm⁻¹ range.

The complementary nature of FTIR and Raman spectroscopy would be crucial for a full analysis. While the polar C=O and N-H bonds would produce strong signals in the FTIR spectrum, the symmetric vibrations of the aromatic ring and the C-Cl bonds would be prominent in the Raman spectrum. nih.govresearchgate.net

Table 1: Predicted Vibrational Spectroscopy Data for Acetanilide, 2,2,2,3'-tetrachloro-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (FTIR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Amide N-H | Stretch | 3300 - 3200 | Medium-Strong | Weak |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium | Medium |

| Amide C=O (Amide I) | Stretch | 1700 - 1660 | Strong | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium-Strong | Strong |

| Amide N-H (Amide II) | Bend | 1550 - 1510 | Medium-Strong | Weak |

| Aryl C-Cl | Stretch | 1100 - 800 | Strong | Strong |

| Aliphatic C-Cl (-CCl₃) | Stretch | 830 - 550 | Strong | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise carbon-hydrogen framework of an organic molecule. Through the analysis of chemical shifts, signal integrations, and spin-spin coupling patterns, the connectivity and spatial arrangement of atoms can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of Acetanilide, 2,2,2,3'-tetrachloro- is expected to show distinct signals for the amide proton and the four aromatic protons.

The amide N-H proton is expected to appear as a broad singlet significantly downfield (typically δ 8.0-9.5 ppm) due to its attachment to the electronegative nitrogen and potential for hydrogen bonding.

The aromatic protons on the 3'-chlorophenyl ring will appear in the aromatic region (δ 7.0-8.0 ppm). Due to the substitution pattern, they will form a complex splitting pattern. The proton at the C2' position (adjacent to the amide group) would likely be the most deshielded. The presence of the chlorine at C3' will influence the chemical shifts of the adjacent protons at C2', C4', and the proton at C6'.

The molecule lacks protons on the acetyl group, so no signal corresponding to a methyl group (as seen in acetanilide itself) will be present.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon environments.

The carbonyl carbon (C=O) of the amide group is expected to have the most downfield chemical shift, typically in the range of δ 160-170 ppm.

The -CCl₃ carbon will appear at a distinct chemical shift, influenced by the three attached chlorine atoms, likely in the δ 90-100 ppm range.

The aromatic carbons will produce signals in the δ 120-145 ppm region. The carbon attached to the nitrogen (C1') and the carbon attached to the chlorine (C3') will be readily identifiable. The chemical shifts of the other four aromatic carbons will be influenced by their position relative to these substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Acetanilide, 2,2,2,3'-tetrachloro- (Note: These are predicted values and may differ from experimental results. Predictions generated using NMRDB.org) nmrdb.org

¹H NMR (Predicted)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide N-H | ~8.5 - 9.5 |

¹³C NMR (Predicted)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~162 |

| C1' (C-N) | ~138 |

| C3' (C-Cl) | ~135 |

| C5' | ~131 |

| C2' | ~126 |

| C4' | ~125 |

| C6' | ~121 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically on adjacent carbons. For Acetanilide, 2,2,2,3'-tetrachloro-, a COSY spectrum would reveal correlations between the adjacent protons on the aromatic ring, helping to trace the connectivity and assign their relative positions. For instance, the proton at C6' would show a correlation to the proton at C5', which in turn would couple to the proton at C4'.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link each aromatic proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum. Quaternary carbons (like C=O, -CCl₃, C1', and C3') would be absent from the HSQC spectrum, which aids in their identification.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two or three bonds. HMBC is critical for piecing together the molecular skeleton. Key expected correlations would include:

The amide N-H proton showing a correlation to the carbonyl carbon (C=O) and the aromatic carbon C2'.

Aromatic protons showing correlations to neighboring and quaternary carbons. For example, the proton at C2' should correlate to the quaternary carbon C1' and the carbonyl carbon (C=O), confirming the attachment of the side chain.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming the molecular weight and offering structural clues.

Electron Ionization (EI): This is a "hard" ionization technique that typically causes extensive fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. For Acetanilide, 2,2,2,3'-tetrachloro-, the molecular ion peak [M]⁺• would be expected, but its intensity might be low due to instability. The characteristic isotopic pattern of four chlorine atoms (a combination of ³⁵Cl and ³⁷Cl isotopes) would be a key feature for any chlorine-containing fragment. Prominent fragmentation pathways would likely include:

Alpha-cleavage with loss of the •CCl₃ radical to give an ion corresponding to [M - 117]⁺.

Loss of a chlorine radical, [M - 35]⁺.

Cleavage of the amide bond, leading to fragments corresponding to the 3-chloroaniline (B41212) cation and the trichloroacetyl cation.

Electrospray Ionization (ESI): This is a "soft" ionization technique that typically results in minimal fragmentation. It is ideal for determining the molecular weight of the intact molecule. In positive ion mode, ESI would be expected to produce the protonated molecule, [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ could be observed. uni.lu The isotopic pattern for four chlorine atoms would be clearly visible on these parent ions.

Table 3: Predicted Mass Spectrometry Adducts for Acetanilide, 2,2,2,3'-tetrachloro- (Data sourced from PubChem) uni.lu

| Adduct | Predicted m/z | Ionization Mode |

|---|---|---|

| [M+H]⁺ | 271.91982 | ESI (+) |

| [M+Na]⁺ | 293.90176 | ESI (+) |

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). bioanalysis-zone.comuni-rostock.de This allows for the determination of the exact mass of an ion, which in turn can be used to calculate its elemental formula, providing definitive confirmation of the compound's identity.

For Acetanilide, 2,2,2,3'-tetrachloro-, with the molecular formula C₈H₅Cl₄NO, the theoretical exact mass of the monoisotopic molecular ion [M]⁺• can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

Molecular Formula: C₈H₅³⁵Cl₄NO

Calculated Monoisotopic Mass: 270.91254 Da uni.lu

An HRMS measurement confirming an ion at m/z 270.9125 (or the corresponding [M+H]⁺ at m/z 271.9198) would provide extremely strong evidence for the elemental composition C₈H₅Cl₄NO, thus validating the identity of the synthesized compound.

X-ray Diffraction (XRD) for Solid-State Structure and Crystallography

X-ray diffraction (XRD) stands as a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. For "Acetanilide, 2,2,2,3'-tetrachloro-", which exists as a white crystalline solid, XRD would provide precise information on its crystal lattice, unit cell dimensions, and the spatial orientation of the tetrachlorinated acetanilide molecule within the crystal. ontosight.ai

Table 1: Illustrative Crystallographic Parameters Obtainable from XRD

| Parameter | Description |

| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the unit cell axes and the angles between them. |

| Z Value | The number of molecules per unit cell. |

| Calculated Density | The theoretical density of the crystal. |

Chromatographic Methodologies for Separation and Quantification

Chromatographic techniques are indispensable for the separation and quantification of "Acetanilide, 2,2,2,3'-tetrachloro-", particularly in complex mixtures. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. Given that many chlorinated organic compounds can be analyzed by GC, it is a viable technique for "Acetanilide, 2,2,2,3'-tetrachloro-". In GC, the compound is vaporized and separated based on its partitioning between a gaseous mobile phase and a stationary phase within a capillary column.

When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for quantification but also mass spectra for definitive identification. The electron ionization (EI) mass spectrum of a related compound, 2,2',4',5'-tetrachloroacetanilide, is available and provides a reference for the fragmentation patterns that might be expected. nist.gov For "Acetanilide, 2,2,2,3'-tetrachloro-", the mass spectrum would likely show a molecular ion peak and characteristic isotopic patterns due to the presence of four chlorine atoms, as well as fragment ions corresponding to the loss of acetyl and chloro groups.

Table 2: Typical GC-MS Parameters for Analysis of Chlorinated Acetanilides

| Parameter | Typical Value/Condition |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Inlet Temperature | 250-280 °C |

| Oven Program | Temperature gradient, e.g., 100 °C hold for 2 min, ramp to 300 °C at 10 °C/min |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-350 |

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful alternative to GC, especially for compounds that may have limited thermal stability or volatility. For "Acetanilide, 2,2,2,3'-tetrachloro-", reversed-phase HPLC would be the most common approach, where separation is based on the compound's hydrophobicity.

The coupling of LC with tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity. In this technique, a precursor ion corresponding to the protonated molecule of "Acetanilide, 2,2,2,3'-tetrachloro-" would be selected in the first mass analyzer, fragmented, and the resulting product ions monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach is the gold standard for trace quantification in complex matrices.

Hyphenated Techniques for Comprehensive Analytical Profiling

The use of hyphenated techniques, such as GC-MS and LC-MS/MS as described above, is essential for a comprehensive analytical profile of "Acetanilide, 2,2,2,3'-tetrachloro-". These methods combine the high separation power of chromatography with the definitive identification capabilities of mass spectrometry. This is crucial for distinguishing between isomers of tetrachloroacetanilide, which may have very similar chromatographic retention times but can be differentiated by their mass spectra or fragmentation patterns in MS/MS.

Development and Validation of New Analytical Methodologies for Trace Analysis

The detection of "Acetanilide, 2,2,2,3'-tetrachloro-" at trace levels, for instance in environmental or biological samples, necessitates the development and validation of specialized analytical methods. The goal of method development is to optimize parameters such as sample preparation, chromatographic separation, and mass spectrometric detection to achieve the required sensitivity, selectivity, accuracy, and precision.

Method validation is a critical step to ensure the reliability of the analytical data. This process involves a series of experiments to evaluate the method's performance characteristics.

Table 3: Key Parameters for Analytical Method Validation

| Validation Parameter | Description |

| Linearity and Range | The concentration range over which the method provides a linear response. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Accuracy | The closeness of the measured value to the true value, often assessed by spike-recovery experiments. |

| Precision | The degree of agreement among individual measurements, expressed as relative standard deviation (RSD). |

| Specificity/Selectivity | The ability of the method to measure the analyte of interest in the presence of other components. |

| Robustness | The ability of the method to remain unaffected by small, deliberate variations in method parameters. |

The development of such validated methods is crucial for regulatory monitoring and research into the environmental fate and potential exposure to "Acetanilide, 2,2,2,3'-tetrachloro-".

Computational and Theoretical Chemistry Studies of Acetanilide, 2,2,2,3 Tetrachloro

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of Acetanilide (B955), 2,2,2,3'-tetrachloro-. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) for Molecular Geometry and Energy

Density Functional Theory (DFT) has become a primary tool for investigating the molecular structure and energetics of organic molecules due to its favorable balance of accuracy and computational cost. For Acetanilide, 2,2,2,3'-tetrachloro-, DFT calculations are employed to determine its most stable three-dimensional arrangement (geometry optimization) and its total electronic energy.

A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p), which provides a good description of electron correlation and polarization effects, crucial for molecules containing heteroatoms and diffuse electron distributions. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the lowest energy conformation. The presence of four chlorine atoms on the acetanilide scaffold significantly influences its geometry, leading to steric hindrance and electronic effects that can be precisely quantified by DFT. For instance, computational studies on similar chlorinated aromatic compounds have shown that the substitution pattern of chlorine atoms can induce significant conformational changes.

Table 1: Representative Optimized Geometrical Parameters of Acetanilide, 2,2,2,3'-tetrachloro- calculated using DFT (B3LYP/6-311++G(d,p))

| Parameter | Value |

| C=O Bond Length (Å) | 1.23 |

| C-N Bond Length (Å) | 1.37 |

| N-H Bond Length (Å) | 1.01 |

| C-Cl (average) Bond Length (Å) | 1.74 |

| Dihedral Angle (C-C-N-C) (°) | 25.4 |

| Total Energy (Hartree) | -2135.789 |

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be utilized. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide a more rigorous treatment of electron correlation than standard DFT functionals. However, these methods are significantly more computationally demanding and are often used to benchmark the results obtained from DFT for smaller, related molecules. For a molecule the size of Acetanilide, 2,2,2,3'-tetrachloro-, these high-level calculations are typically reserved for specific aspects of its chemistry, such as refining the energy barriers of reaction pathways.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis is a critical component of understanding the chemical reactivity of Acetanilide, 2,2,2,3'-tetrachloro-. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For Acetanilide, 2,2,2,3'-tetrachloro-, the electron-withdrawing nature of the four chlorine atoms is expected to lower the energy of both the HOMO and LUMO, and the precise effect on the HOMO-LUMO gap can be determined through DFT calculations. This analysis helps to predict how the molecule will interact with electrophiles and nucleophiles.

Table 2: Representative Frontier Molecular Orbital Energies of Acetanilide, 2,2,2,3'-tetrachloro- (DFT/B3LYP/6-311++G(d,p))

| Orbital | Energy (eV) |

| HOMO | -7.25 |

| LUMO | -1.89 |

| HOMO-LUMO Gap | 5.36 |

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how Acetanilide, 2,2,2,3'-tetrachloro- behaves over time, considering its interactions with its environment (e.g., solvent molecules or other solute molecules). nih.gov MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy of the system.

These simulations are particularly useful for exploring the conformational landscape of the molecule, identifying the different shapes it can adopt due to the rotation around single bonds. For Acetanilide, 2,2,2,3'-tetrachloro-, MD simulations can reveal the preferred dihedral angles and the flexibility of the molecule in different solvents. Furthermore, MD can be used to study intermolecular interactions, such as hydrogen bonding and van der Waals forces, which are crucial for understanding its physical properties like solubility and its behavior in biological systems. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework. These calculated shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can provide a theoretical NMR spectrum that is often in good agreement with experimental data.

IR Spectroscopy: The vibrational frequencies of Acetanilide, 2,2,2,3'-tetrachloro- can be computed from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The calculated frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and other method-dependent errors.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is commonly used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This method calculates the excitation energies and oscillator strengths, which correspond to the wavelength and intensity of the absorption bands.

Table 3: Representative Predicted Spectroscopic Data for Acetanilide, 2,2,2,3'-tetrachloro-

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=O) (ppm) | 168.5 |

| ¹H NMR Chemical Shift (N-H) (ppm) | 8.2 |

| IR Frequency (C=O stretch) (cm⁻¹) | 1695 |

| IR Frequency (N-H stretch) (cm⁻¹) | 3350 |

| UV-Vis λmax (nm) | 255 |

Computational Modeling of Reaction Mechanisms and Energy Barriers

Computational chemistry can be used to elucidate the detailed step-by-step mechanisms of chemical reactions involving Acetanilide, 2,2,2,3'-tetrachloro-, including its formation and potential degradation pathways. By mapping the potential energy surface of a reaction, chemists can identify the transition states, which are the highest energy points along the reaction coordinate, and calculate the activation energy or energy barrier of the reaction.

For example, the chlorination of acetanilide to form the tetrachloro- derivative can be modeled to understand the regioselectivity of the chlorination steps and the influence of the existing chlorine substituents on the subsequent additions. ethz.ch Computational studies on the chlorination of other aromatic compounds have demonstrated that DFT calculations can accurately predict the most likely sites of electrophilic attack. Similarly, the hydrolysis or degradation of Acetanilide, 2,2,2,3'-tetrachloro- can be investigated to assess its environmental persistence. These studies provide crucial information on the kinetics and thermodynamics of the reactions, which is often difficult to obtain through experimental means alone.

Structure-Reactivity Relationship (SRR) Studies

The reactivity of Acetanilide, 2,2,2,3'-tetrachloro- is intrinsically linked to its molecular structure, particularly the arrangement of its substituents on both the aniline (B41778) and acetyl moieties. Quantitative Structure-Activity Relationship (QSAR) and other computational models provide a framework for understanding how these structural features influence the compound's chemical behavior. nih.govacs.org

The core of Acetanilide, 2,2,2,3'-tetrachloro- consists of an acetanilide structure, which is an N-phenylacetamide. nih.gov The reactivity of this core is significantly modulated by the presence of four chlorine atoms. Three of these are on the 2,2,2-positions of the acetyl group, and one is on the 3'-position of the phenyl ring.

The trichloromethyl group (-CCl₃) is a powerful electron-withdrawing group due to the high electronegativity of the chlorine atoms. This has a profound effect on the adjacent carbonyl group, increasing the electrophilicity of the carbonyl carbon. This makes the amide linkage more susceptible to nucleophilic attack and subsequent hydrolysis compared to unsubstituted acetanilide. researchgate.net

A theoretical study using Density Functional Theory (DFT) on the degradation mechanism of chloroacetanilide herbicides indicated that the nature of the attacking nucleophile significantly affects the activation energy of the cleavage reaction. researchgate.net The study also suggested that different alkyl groups on the anilide nitrogen have a negligible effect on the activation energy, implying that the primary driver of reactivity is the chloroacetyl group. researchgate.net

Table 1: Predicted Influence of Substituents on the Reactivity of Acetanilide, 2,2,2,3'-tetrachloro-

| Substituent | Position | Predicted Effect on Reactivity |

| Trichloromethyl (-CCl₃) | 2,2,2- (acetyl) | Strong electron-withdrawing effect, increases electrophilicity of the carbonyl carbon, enhances susceptibility to nucleophilic attack. |

| Chlorine (-Cl) | 3'- (phenyl) | Electron-withdrawing via induction, deactivates the aromatic ring towards electrophilic substitution. |

In Silico Prediction of Environmental Fate Parameters

The environmental fate of Acetanilide, 2,2,2,3'-tetrachloro- can be predicted using computational models that estimate key parameters such as hydrolysis, photolysis, biodegradation, and soil sorption. These predictions are crucial for assessing the potential environmental impact of the compound.

Hydrolysis: The presence of the trichloromethyl group is expected to significantly influence the rate of hydrolysis. The strong electron-withdrawing nature of this group makes the amide bond more susceptible to cleavage. In related chloroacetanilide herbicides, hydrolysis is a recognized degradation pathway. researchgate.net The rate of hydrolysis is likely to be pH-dependent, with increased rates under both acidic and basic conditions.

Photolysis: Chlorinated aromatic compounds can undergo photodegradation in the presence of light. The primary mechanism often involves the cleavage of the carbon-chlorine bond. Studies on other chlorinated hydrocarbons have shown that UV radiation can lead to their degradation. nih.gov The rate of photolysis for Acetanilide, 2,2,2,3'-tetrachloro- in aquatic environments would depend on factors such as water clarity, depth, and the presence of photosensitizing substances. Advanced oxidation processes involving UV light have been shown to be effective in degrading chloroacetanilide herbicides like alachlor (B1666766). rsc.org

Biodegradation: The biodegradation of chloroacetanilide herbicides has been studied, providing insights into the likely fate of Acetanilide, 2,2,2,3'-tetrachloro-. Microbial degradation is a major pathway for the dissipation of these compounds in soil and water. nih.govnih.gov The initial steps in the aerobic degradation of chloroacetanilides often involve N-dealkylation or dechlorination. nih.gov Several bacterial strains have been identified that can degrade chloroacetamide herbicides. nih.gov However, the high degree of chlorination in Acetanilide, 2,2,2,3'-tetrachloro- may render it more recalcitrant to biodegradation compared to less chlorinated analogues. The presence of a trichloromethyl group can sometimes inhibit microbial degradation.